molecular formula C17H18N4OS B14724191 2-[(2-{4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol CAS No. 13486-45-8

2-[(2-{4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol

Cat. No.: B14724191
CAS No.: 13486-45-8
M. Wt: 326.4 g/mol
InChI Key: MMQCDSBVBIDOPY-UHFFFAOYSA-N
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Description

2-[(2-{4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol is a complex organic compound featuring a benzothiazole ring, a diazenyl group, and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-{4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol typically involves multiple steps. One common method includes the diazotization of 2-aminobenzothiazole followed by coupling with a suitable phenyl derivative. The resulting intermediate is then reacted with ethanolamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(2-{4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzothiazole oxides, while reduction can produce amines .

Scientific Research Applications

2-[(2-{4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-{4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the diazenyl group can generate reactive nitrogen species, leading to oxidative stress in target cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-{4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol is unique due to its combination of a benzothiazole ring and a diazenyl group, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

13486-45-8

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

2-[2-[4-(1,3-benzothiazol-2-yldiazenyl)phenyl]ethylamino]ethanol

InChI

InChI=1S/C17H18N4OS/c22-12-11-18-10-9-13-5-7-14(8-6-13)20-21-17-19-15-3-1-2-4-16(15)23-17/h1-8,18,22H,9-12H2

InChI Key

MMQCDSBVBIDOPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N=NC3=CC=C(C=C3)CCNCCO

Origin of Product

United States

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